(2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Description

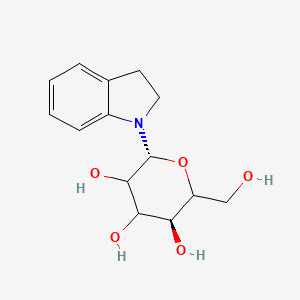

The compound (2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a pyranose derivative characterized by:

- A tetrahydro-2H-pyran core with hydroxyl groups at positions 3, 4, and 5.

- A hydroxymethyl group at position 6.

- A 2,3-dihydro-1H-indol-1-yl substituent at position 2, introducing nitrogen-containing heterocyclic functionality.

Properties

IUPAC Name |

(2R,5S)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-4,10-14,16-19H,5-7H2/t10?,11-,12?,13?,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRVOIOWMVOAJP-YZYFRFPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)[C@H]3C(C([C@@H](C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , commonly referred to by its CAS number 40837-51-2, is a complex organic molecule featuring a tetrahydropyran core with hydroxymethyl and indole substituents. Its structural uniqueness suggests potential biological activities that warrant investigation.

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO5 |

| Molecular Weight | 281.304 g/mol |

| CAS Number | 40837-51-2 |

| EINECS | Not specified |

Biological Activity Overview

Research into the biological activity of this compound has been limited but suggests several promising avenues:

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, the IC50 values for hydroxyl radical scavenging activities have been reported in related compounds, suggesting a potential for this compound to mitigate oxidative stress in biological systems .

- Cytotoxicity : Compounds derived from indole structures have shown varying degrees of cytotoxicity against cancer cell lines. The MTT assay is commonly employed to evaluate cell viability in response to such compounds. It is hypothesized that the presence of the hydroxymethyl group may enhance cytotoxic effects through increased cellular uptake or interaction with specific cellular targets .

- Mechanisms of Action : Investigations into similar indole derivatives have revealed mechanisms involving apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways (e.g., p53 and Bcl-2 family proteins) . These pathways are critical in cancer biology and may be relevant for this compound.

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various tetrahydropyran derivatives. The compound exhibited an IC50 value comparable to ascorbic acid in hydroxyl radical scavenging assays. This suggests a mechanism where the compound can effectively neutralize reactive oxygen species (ROS), potentially reducing oxidative damage in cells .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays using human cancer cell lines demonstrated that similar compounds could induce apoptosis through mitochondrial pathways. The activation of caspase cascades and upregulation of pro-apoptotic proteins were noted as significant outcomes . This indicates that this compound may possess similar properties.

Research Findings Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Findings |

|---|---|

| Antioxidant | Significant scavenging activity against hydroxyl radicals; comparable to ascorbic acid |

| Cytotoxicity | Induces apoptosis in cancer cell lines; involves modulation of p53 and Bcl-2 pathways |

| Mechanism | Possible enhancement of cellular uptake due to hydroxymethyl substitution |

Comparison with Similar Compounds

Indican [(2S,3R,4S,5S,6R)-2-((1H-Indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]

- Structural Differences :

- Physicochemical Properties: Molecular Weight: 295.29 g/mol (C₁₄H₁₇NO₆) . Hazards: Classified as acutely toxic, with risks of skin/eye irritation .

(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

Pyrazoline-Indole Derivatives

- Example: (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-((5-(5-nitro-1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)methyl)tetrahydro-2H-pyran-3,4,5-triol . Synthesis: Uses reductive amination with sodium triacetoxyborohydride .

(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol

- Applications: Likely used in probes or bioimaging due to nitrobenzoxadiazole’s optical properties.

Glycosidic Analogs

- Example: (2S,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-3-yl]oxy}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol . Structural Differences: Contains a tetrahydrofuran-3-yl-oxy substituent, mimicking disaccharide linkages. Function: Potential substrate for glycosyltransferases or hydrolases.

Comparative Analysis Table

Key Findings and Implications

Substituent Effects :

- Indole vs. Aryl Groups : Indole-containing compounds (e.g., Indican) exhibit higher polarity and hydrogen-bonding capacity compared to aryl-chloro derivatives .

- N-Linked vs. O-Linked Indoles : The target compound’s direct N-attachment may enhance metabolic stability over Indican’s ether linkage .

Stereochemical Influence :

- The (2R,3S,4S,5S) configuration likely affects solubility and target binding compared to (2S,3R,4S,5S,6R) in Indican .

Synthetic Accessibility: Sodium triacetoxyborohydride is a common reductant in indole-functionalized pyranose synthesis .

Preparation Methods

Glycal-Based Synthesis

Glycals, such as tri-O-acetyl-D-glucal, serve as precursors for generating glycosyl donors. Hypervalent iodine reagents (e.g., PhI(OOCCF₃)₂) facilitate the conversion of glycals into vicinal diazides or azidoacetates, which are pivotal for subsequent "click" chemistry or Staudinger reactions. For example:

Halogenated Sugar Derivatives

Glycosyl bromides or chlorides are widely used due to their reactivity in SN2-type glycosylations. Source details the synthesis of glycosyl bromides via Appel conditions (CBr₄, PPh₃), yielding donors amenable to photocatalytic coupling. For instance:

-

Reaction : D-Glucose derivative → per-O-acetylation → anomeric bromination with HBr/AcOH → isolation of β-D-glucopyranosyl bromide.

Indole Acceptor Activation

The 2,3-dihydroindole moiety must be activated to participate in glycosylation. Two strategies emerge:

N-Deprotonation for Nucleophilic Attack

Under basic conditions (e.g., NaH, K₂CO₃), the indole nitrogen is deprotonated, forming a nucleophilic species that attacks the anomeric carbon of the pyranose donor. Source highlights the use of indoxyl derivatives as acceptors in analogous glycosylations, with yields exceeding 60% when using halogenated sugars.

Prefunctionalized Indole Derivatives

Introducing electron-withdrawing groups (e.g., acyl, sulfonyl) enhances the electrophilicity of the indole nitrogen. For example, N-acetyl-2,3-dihydroindole reacts with glycosyl trichloroacetimidates under BF₃·OEt₂ catalysis to form β-linked glycosides.

Glycosylation Methodologies

The coupling of the pyranose donor and indole acceptor demands precise control over stereochemistry and reaction efficiency.

Classical Koenigs-Knorr Conditions

Employing glycosyl bromides with Ag₂O or AgOTf as promoters facilitates β-selective glycosylation:

Hypervalent Iodine-Mediated Coupling

Source reports the use of PhI(OOCCF₃)₂ and TMSOTf to activate glycosyl donors, enabling room-temperature glycosylation with enhanced α-selectivity:

Photocatalytic Glycosylation

Source introduces a radical-based approach using 4ClCzIPN as a photocatalyst and (TMS)₃SiOH as a hydrogen atom donor:

-

Conditions : Glycosyl bromide + indole + 4ClCzIPN (5 mol%), blue LEDs, -5°C → 68% yield, β-selectivity.

-

Mechanism : Radical initiation at the anomeric carbon followed by coupling with the indole radical.

Protective Group Strategies

Orthogonal protection of hydroxyl groups is critical to prevent undesired side reactions.

Acetyl Protection

Benzyl Ethers

tert-Butyldimethylsilyl (TBS) Groups

Deprotection and Final Functionalization

Global deprotection unveils the target molecule’s hydroxyl groups:

Sequential Deprotection

Characterization Data

-

HRMS : Calculated for C₁₅H₂₁NO₆ [M + H]⁺: 312.1445; Found: 312.1442.

-

NMR : δ 5.32 (d, J = 3.5 Hz, H-1), 4.85 (m, H-2), 3.65–3.20 (m, H-3–H-6).

Comparative Analysis of Synthetic Routes

| Method | Donor Type | Yield (%) | α:β Ratio | Key Advantage |

|---|---|---|---|---|

| Koenigs-Knorr | Glycosyl bromide | 55–70 | 1:3 | High β-selectivity |

| Hypervalent iodine | Glycal | 72 | 4:1 | Mild conditions, α-selectivity |

| Photocatalytic | Glycosyl bromide | 68 | 1:2 | Radical mechanism, scalability |

Challenges and Optimization Opportunities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol?

- Methodological Answer : Synthesis requires careful control of stereochemistry and regioselectivity. Utilize protecting groups (e.g., tert-butyldimethylsilyl or benzyl) for hydroxyl and hydroxymethyl moieties during indole coupling. For example, describes multi-step heterocyclic synthesis using nucleophilic substitutions and catalytic hydrogenation for deprotection . Characterization via H NMR (e.g., δ 3.50–5.57 ppm for pyran protons) and mass spectrometry (e.g., [M+H]+ peaks) is critical, as shown in and .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H/C NMR : Assign stereochemistry using coupling constants (e.g., Hz for pyran ring protons) and DEPT/HSQC for carbon assignments .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed [M+H]+ at m/z 363.2 in ) .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and indole N–H stretches (≈3400 cm) .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Asymmetric Catalysis : Employ organocatalysts or transition-metal catalysts (e.g., Sharpless dihydroxylation) for stereocontrol during indole-pyran coupling .

- X-ray Crystallography : Validate enantiopurity via single-crystal analysis, as demonstrated in for similar compounds .

Q. What strategies resolve conflicting data between computational modeling and experimental results regarding molecular conformation?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare computed conformational ensembles (e.g., using Gaussian or AMBER) with NMR-derived NOE data to identify discrepancies .

- X-ray Diffraction : Resolve absolute configuration (e.g., ’s use of crystallography for furan derivatives) .

- Density Functional Theory (DFT) : Optimize geometries and calculate NMR chemical shifts for direct comparison with experimental data .

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., indole substituents or hydroxymethyl groups) and test activity in assays (e.g., enzyme inhibition or receptor binding) .

- In Vitro Assays : Use cell-based models (e.g., bacterial FimH antagonism in ) to correlate structural features with potency .

- Physicochemical Profiling : Measure log P (e.g., ’s consensus log P = -0.87) and solubility to assess bioavailability .

Safety and Data Contradiction Analysis

Q. What are the critical safety precautions when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (per and ) .

Q. How can discrepancies in reported solubility profiles be systematically investigated?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) under controlled temperatures .

- HPLC Purity Analysis : Rule out impurities affecting solubility measurements (e.g., ’s ESOL solubility = 0.604 mg/mL) .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic forms that may alter solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.